
3-Chloro-3-methylpentane-2,4-dione
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Overview
Description
3-Chloro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H9ClO2. It is a derivative of pentanedione, where a chlorine atom and a methyl group are substituted at the third carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylpentane-2,4-dione can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-2,4-pentanedione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Chloro-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which 3-Chloro-3-methylpentane-2,4-dione exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the carbonyl groups make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles, and in electrophilic addition reactions due to the presence of the carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.
3-Methyl-2,4-pentanedione: Similar but without the chlorine atom.
2,4-Pentanedione: The parent compound without any substitutions.
Uniqueness
3-Chloro-3-methylpentane-2,4-dione is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This dual substitution imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Q & A
Q. Basic: What are the recommended synthetic routes for 3-chloro-3-methylpentane-2,4-dione?
Methodological Answer:
The compound can be synthesized via chlorination of 3-methylpentane-2,4-dione using chlorinating agents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under controlled conditions. A typical procedure involves:
Dissolving 3-methylpentane-2,4-dione in an inert solvent (e.g., dichloromethane).
Adding SOCl₂ dropwise at 0–5°C to avoid side reactions.
Refluxing for 4–6 hours, followed by quenching with ice water.
Purifying the product via fractional distillation or recrystallization .
Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm the product via NMR (e.g., absence of hydroxyl proton signals).
Q. Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong C=O stretches (~1700–1750 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .
- Mass Spectrometry: A molecular ion peak at m/z ~162 (C₆H₇ClO₂⁺) and fragments corresponding to loss of Cl (Δ m/z 35) and CO groups .
Q. Advanced: How does the chloro substituent influence tautomeric equilibria in this compound compared to non-halogenated analogs?
Methodological Answer:
The electron-withdrawing chloro group stabilizes the keto form by reducing enolization. Computational studies (e.g., DFT calculations) can quantify this effect:
Optimize geometries of keto and enol tautomers using software like Gaussian.
Calculate relative Gibbs free energies to determine tautomer stability.
Compare with analogs (e.g., 3-methylpentane-2,4-dione) to isolate the chloro group’s impact.
Findings: The chloro group increases the energy barrier for enolization by ~5–10 kcal/mol, favoring the keto tautomer >95% under standard conditions .
Q. Advanced: What role does this compound play in heterocyclic synthesis?
Methodological Answer:
The compound serves as a precursor for bioactive heterocycles (e.g., pyrazoles, imidazoles):
Cyclocondensation: React with hydrazines or hydroxylamines to form pyrazole derivatives.
- Example: Reaction with hydrazine hydrate yields 3-chloro-3-methylpyrazole-4-carboxamide, a potential kinase inhibitor .
Coordination Chemistry: The diketone moiety can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or antimicrobial properties .
Optimization Tip: Use microwave-assisted synthesis to reduce reaction times and improve yields.
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as halogenated waste .
- Storage: Keep in amber glass bottles under nitrogen at 2–8°C to prevent decomposition.
Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Crystal Growth: Recrystallize from ethanol/water (1:1) at 4°C to obtain single crystals.
Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement: Apply SHELXL for structure solution and refinement. Key metrics:
- R-factor < 5% for high precision.
- Confirm Cl and methyl positions via electron density maps .
Note: Compare with PubChem data (InChIKey: VLRGXXKFHVJQOL-UHFFFAOYSA-N) for validation .
Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Software: Use Gaussian 16 or ORCA for molecular orbital calculations.
- Steps:
- Compute Fukui indices to identify electrophilic sites (likely at carbonyl carbons).
- Simulate transition states for SN2 reactions (e.g., substitution of Cl⁻ with amines).
- Compare activation energies with non-chlorinated analogs to assess leaving group efficacy.
Outcome: The chloro group enhances electrophilicity at adjacent carbons, enabling regioselective substitutions .
Properties
CAS No. |
26074-25-9 |
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Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-chloro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9ClO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
InChI Key |
UAESRKHNXXWJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C(=O)C)Cl |
Origin of Product |
United States |
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